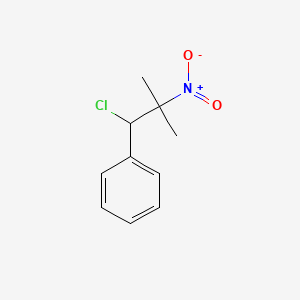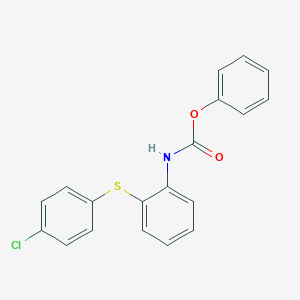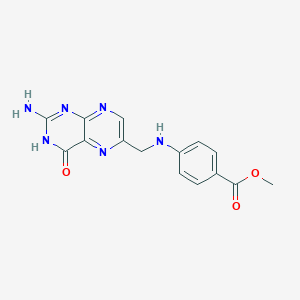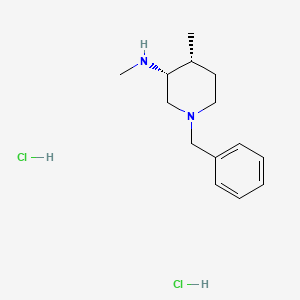
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a triazine ring substituted with chloro, hydroxypropyl, and oxiranylmethyl groups, making it a versatile molecule in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Chloro and Hydroxypropyl Groups: The chloro and hydroxypropyl groups are introduced via nucleophilic substitution reactions, where the triazine ring reacts with 3-chloro-2-hydroxypropylamine.
Addition of Oxiranylmethyl Groups: The oxiranylmethyl groups are added through epoxidation reactions, typically using peracids or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-trione: A simpler analog without the chloro, hydroxypropyl, and oxiranylmethyl groups.
1-(3-Chloro-2-hydroxypropyl)-3,5-dimethyl-1,3.5-triazine-2,4,6(1H,3H,5H)-trione: Similar but with methyl groups instead of oxiranylmethyl groups.
Uniqueness: 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione stands out due to its combination of functional groups, which confer unique reactivity and versatility in various applications.
This detailed overview provides a comprehensive understanding of 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,35-triazine-2,4,6(1H,3H,5H)-trione, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
78627-42-6 |
|---|---|
Molecular Formula |
C₁₂H₁₆ClN₃O₆ |
Molecular Weight |
333.72 |
Synonyms |
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(2-oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)


![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)
